(9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE
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Overview
Description
(9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE is a complex organic compound with the molecular formula C14H11NO5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE typically involves multiple steps. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with 3-methyl-2-buten-1-ol in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one
- (9R,10R)-10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl-β-D-glucopyranosid
Uniqueness
Compared to similar compounds, (9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(9Z)-9-hydroxyimino-8,8-dimethyl-10H-pyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H13NO4/c1-14(2)11(15-17)7-9-10(19-14)5-3-8-4-6-12(16)18-13(8)9/h3-6,17H,7H2,1-2H3/b15-11- |
InChI Key |
UTAYRBLJTNHOGF-PTNGSMBKSA-N |
SMILES |
CC1(C(=NO)CC2=C(O1)C=CC3=C2OC(=O)C=C3)C |
Isomeric SMILES |
CC1(/C(=N\O)/CC2=C(O1)C=CC3=C2OC(=O)C=C3)C |
Canonical SMILES |
CC1(C(=NO)CC2=C(O1)C=CC3=C2OC(=O)C=C3)C |
Origin of Product |
United States |
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